molecular formula C11H10BrN B1381944 8-Bromo-2,6-dimethylquinoline CAS No. 872822-93-0

8-Bromo-2,6-dimethylquinoline

Cat. No.: B1381944
CAS No.: 872822-93-0
M. Wt: 236.11 g/mol
InChI Key: DEWXCOFOLDIKCW-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,6-dimethylquinoline can be achieved through various methods, including:

    Classical Methods: Traditional organic synthesis techniques involving bromination and methylation of quinoline derivatives.

    Transition Metal-Free Catalyzed Methods: Utilizing catalysts that do not involve transition metals to promote the reaction.

    Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the reaction process.

    Ultrasound Irradiation Reactions: Employing ultrasonic waves to enhance reaction rates and yields.

    Green Chemistry Approaches: Implementing environmentally friendly methods such as solvent-free reactions, ionic liquids, and recyclable catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and methylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,6-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and material science applications.

Scientific Research Applications

8-Bromo-2,6-dimethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity and selectivity towards certain enzymes and receptors. This interaction can lead to the inhibition or activation of biological processes, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
  • 3-Benzyl-6-bromo-2-methoxy quinoline
  • 5,7-Dibromo-8-hydroxyquinoline

Uniqueness

8-Bromo-2,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Bromo-2,6-dimethylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of bromine and methyl groups, suggests a variety of interactions with biological systems. Recent studies have begun to elucidate its potential as an antimicrobial and anticancer agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10BrN\text{C}_{11}\text{H}_{10}\text{BrN}

This structure includes a quinoline core with two methyl groups at positions 2 and 6, and a bromine atom at position 8.

Synthesis

The synthesis of this compound typically involves the bromination of 2,6-dimethylquinoline. Various methods have been reported, including the use of selenium dioxide for oxidation reactions to obtain derivatives that may exhibit enhanced biological activity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance:

  • Mycobacterium tuberculosis : The compound has shown promising inhibitory effects against both replicating and non-replicating strains of Mycobacterium tuberculosis, which is critical for tuberculosis treatment .
  • Other Pathogens : In vitro studies have indicated that this compound can inhibit the growth of other pathogenic bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.
PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis1 μM
Staphylococcus aureus5 μM
Candida albicans10 μM

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways:

  • Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it inhibits DNA gyrase, an enzyme crucial for bacterial DNA replication, which may also play a role in cancer cell proliferation .
  • Cell Line Studies : In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that this compound can significantly reduce cell viability at micromolar concentrations.
Cancer Cell LineIC50 (μM)
HeLa12
MCF-715

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells leading to apoptosis.

Case Studies

A notable study published in Nature highlighted the effectiveness of arylated quinolines, including this compound, in targeting resistant strains of Mycobacterium tuberculosis. The study used molecular docking simulations to predict binding affinities and corroborated these findings with in vitro assays demonstrating significant bactericidal activity .

Properties

IUPAC Name

8-bromo-2,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWXCOFOLDIKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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